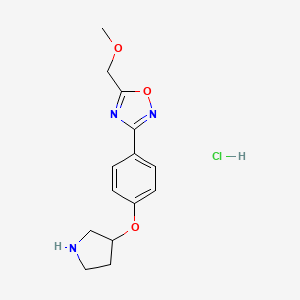

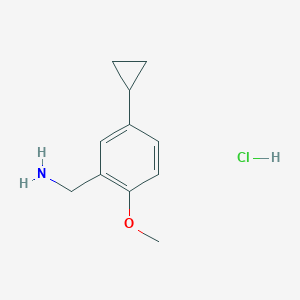

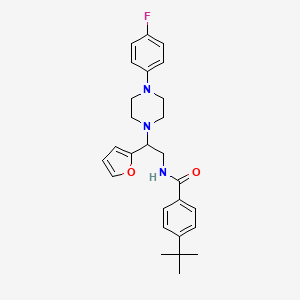

N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide” is a compound that has been studied for its potential anti-tubercular activity . It is a derivative of pyrazinamide, a first-line drug used in shortening TB therapy .

Synthesis Analysis

The synthesis of this compound involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These derivatives were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. The molecular weights of the synthesized molecules were found to be less than 725 daltons with less than 6 hydrogen bond donors and less than 20 hydrogen bond acceptors . This fulfills the criteria of Lipinski’s rule of five and indicates that these molecules are in the acceptable range for evaluation of drug-like properties .Scientific Research Applications

Chemical Reactions and Synthesis Pathways

A review by Kamneva et al. (2018) on arylmethylidenefuranones emphasizes the versatility of furan derivatives in chemical reactions, demonstrating the potential of furan compounds, similar in structure to the subject compound, to react with various nucleophiles, leading to the synthesis of a wide range of biologically and chemically significant compounds. This indicates the compound’s potential as a precursor in synthesizing acyclic, cyclic, and heterocyclic compounds with applications in medicinal chemistry and materials science (Kamneva, Anis’kova, & Egorova, 2018).

Contribution to Central Nervous System (CNS) Drug Synthesis

Saganuwan (2017) highlights the role of heterocyclic compounds, sharing structural features with N-(2-((6-(pyridin-3-ylamino)pyridazin-3-yl)amino)ethyl)furan-2-carboxamide, in serving as lead molecules for synthesizing compounds with potential CNS activity. The review identifies functional chemical groups, including pyridine and pyridazinone derivatives, as pivotal in developing drugs targeting CNS disorders, suggesting the compound’s framework could be influential in discovering novel CNS-acting drugs (Saganuwan, 2017).

Heterocyclic N-oxide Derivatives and Drug Development

Li et al. (2019) discuss the importance of heterocyclic N-oxide molecules, including pyridine and pyridazinone derivatives, in organic synthesis, catalysis, and drug applications. These derivatives exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects, underlining the compound’s potential as a basis for developing therapeutics with diverse pharmacological actions (Li et al., 2019).

Exploration of Bioactive Compounds and Optical Sensors

Jindal and Kaur (2021) explore the synthesis and applications of pyrimidine-based optical sensors and their significant biological and medicinal applications. Given the structural similarity and the presence of heterocyclic components, the compound could potentially be utilized in designing optical sensors with biomedical applications, further highlighting its versatility in scientific research (Jindal & Kaur, 2021).

Future Directions

The future directions for research on this compound could involve further testing of its anti-tubercular activity, as well as exploration of its potential activity against other bacterial species. Additionally, further studies could be conducted to optimize its synthesis and to investigate its pharmacokinetics and pharmacodynamics .

properties

IUPAC Name |

N-[2-[[6-(pyridin-3-ylamino)pyridazin-3-yl]amino]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O2/c23-16(13-4-2-10-24-13)19-9-8-18-14-5-6-15(22-21-14)20-12-3-1-7-17-11-12/h1-7,10-11H,8-9H2,(H,18,21)(H,19,23)(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXGLKRJTUFMER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2882116.png)

![N-(4-bromophenyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-imine](/img/structure/B2882125.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2882126.png)

![2-(4-Chlorophenyl)-5-{[(cyclopropylcarbonyl)oxy]ethanimidoyl}-4-methyl-1,3-thiazole](/img/structure/B2882129.png)